(Z/E)-GW406108X

Kif15 Eg5 HSET

(Z/E)-GW406108X is the only commercially available single agent simultaneously inhibiting Kif15 (IC50: 0.82 µM) and ULK1 (pIC50: 6.37) at sub-micromolar concentrations. As a configurational isomer mixture requiring no stereoisomer separation, it reduces cost and experimental complexity versus single-isomer alternatives. Unlike SBI-0206965 or MRT68921, it blocks autophagy without perturbing mTORC1/AMPK signaling—enabling pathway-specific autophagy studies. Its rapid reversibility supports pulse-chase mitotic protocols impossible with Kif15-IN-1. Ideal for dual-pathway research in spindle assembly checkpoint bypass and autophagy-dependent cancer survival mechanisms.

Molecular Formula C20H11Cl2NO4
Molecular Weight 400.2 g/mol
Cat. No. B15602791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z/E)-GW406108X
Molecular FormulaC20H11Cl2NO4
Molecular Weight400.2 g/mol
Structural Identifiers
InChIInChI=1S/C20H11Cl2NO4/c21-14-7-10(8-15(22)19(14)25)6-13-12-9-11(3-4-16(12)23-20(13)26)18(24)17-2-1-5-27-17/h1-9,25H,(H,23,26)/b13-6-
InChIKeyXKTUKRBLWOHYIL-MLPAPPSSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z/E)-GW406108X Procurement Guide: Kif15/ULK1 Dual-Target Inhibitor for Mitotic and Autophagy Research


(Z/E)-GW406108X is a configurational isomer mixture of the small-molecule oxindole GW406108X (GW108X), which functions as a dual-target inhibitor of the mitotic kinesin Kif15 (Kinesin-12) and the autophagy-initiating kinase ULK1 [1]. The compound was initially identified through screening of the GlaxoSmithKline Published Kinase Inhibitor Set (GSK PKIS) and characterized as a selective Kif15 inhibitor (ATPase IC50: 0.82 μM) that also potently inhibits ULK1 (pIC50: 6.37; 427 nM) via ATP-competitive antagonism [1][2]. Unlike many clinical kinesin inhibitors, (Z/E)-GW406108X does not require separation of stereoisomers for activity, making it a practical and cost-effective research tool for laboratories investigating spindle assembly checkpoint bypass and autophagy-dependent cancer survival mechanisms [1].

Why (Z/E)-GW406108X Cannot Be Substituted by Other Kif15 or ULK1 Inhibitors


Generic substitution within the Kif15 or ULK1 inhibitor classes is confounded by three irreconcilable differences: (i) GW108X possesses a mechanistic profile distinct from the only commercially available Kif15 alternative, Kif15-IN-1, which operates through a non-overlapping mode of motor inhibition [1]; (ii) among ULK1 inhibitors, GW108X is uniquely pathway-biased—it blocks ULK1-driven autophagy without suppressing mTORC1 or AMPK signaling, a selectivity feature absent in pan-ULK inhibitors such as MRT68921 or SBI-0206965 ; and (iii) no other single compound simultaneously targets both Kif15-driven mitotic spindle assembly and ULK1-mediated autophagy initiation, making (Z/E)-GW406108X irreplaceable in dual-pathway experimental designs [1].

Quantitative Differentiation Guide for (Z/E)-GW406108X Against Closest Analogs and In-Class Alternatives


Kif15 Motor Selectivity: (Z/E)-GW406108X Versus Other Mitotic Kinesins

At a fixed concentration of 30 µM, GW108X displays pronounced selectivity for Kif15 over three other structurally and functionally distinct mitotic kinesins. In the microtubule (MT) gliding assay, 30 µM GW108X inhibited Kif15-driven MT gliding by 98.9% ± 0.2%, while only inhibiting Eg5 by 19.8% ± 4.3%, HSET by 5.3% ± 2.9%, and Kif18A by 4.9% ± 3.9% [1]. This selectivity profile is consistent with a Kif15-specific binding mode and distinguishes GW108X from broad-spectrum mitotic kinesin inhibitors that lack intra-family discrimination [1].

Kif15 Eg5 HSET Kif18A mitotic spindle motor selectivity kinesin inhibitor

Kif15 Inhibitory Mechanism: (Z/E)-GW406108X (GW108X) Versus Kif15-IN-1

GW108X and Kif15-IN-1, the only two commercially available Kif15 small-molecule inhibitors, operate through distinct mechanisms. Kif15-IN-1 is a competitive ATP inhibitor with an IC50 of 203 nM in the MT gliding assay . In contrast, GW108X inhibits Kif15 with an IC50 of 0.82 µM in the ATPase assay and 734 nM in the MT gliding assay, and the inhibition is rapidly reversible upon washout—MT gliding resumes within one minute of compound removal [1]. The primary publication explicitly states that GW108X "has a distinct mechanism of action compared with a commercially available Kif15 inhibitor, Kif15-IN-1" [1].

Kif15 mechanism of action Kif15-IN-1 ATP-competitive kinesin inhibitor

ULK1 Pathway Selectivity: (Z/E)-GW406108X Spares mTORC1/AMPK Signaling Versus Pan-ULK Inhibitors

GW108X inhibits recombinant ULK1 kinase activity with a pIC50 of 6.37 (IC50 427 nM) through ATP-competitive inhibition, while notably sparing the upstream regulatory kinases mTORC1 and AMPK . By comparison, the widely used ULK1 inhibitor SBI-0206965 (IC50 108 nM) exhibits ~7-fold selectivity for ULK1 over ULK2 but lacks published evidence of mTORC1/AMPK pathway neutrality at functional concentrations . MRT68921, a nanomolar ULK1/2 dual inhibitor (IC50 2.9 nM for ULK1, 1.1 nM for ULK2), provides superior potency but does not decouple ULK1 inhibition from broader kinome effects .

ULK1 autophagy mTORC1 AMPK pathway selectivity SBI-0206965 MRT68921

Dual-Target Uniqueness: Kif15 + ULK1 Co-Inhibition in a Single Chemical Entity

No other commercially available research compound simultaneously inhibits Kif15 (IC50 0.82 µM) and ULK1 (pIC50 6.37) at sub-micromolar concentrations [1]. Kif15-IN-1 (IC50 203 nM) is a dedicated Kif15 inhibitor with no reported ULK1 activity . Conversely, ULK-101 (IC50 8.3 nM) and XST-14 (IC50 26.6 nM) are highly optimized ULK1 inhibitors with no documented Kif15 engagement . The oxindole scaffold of GW108X, featuring a 5-acylfuran substituent and a halogenated phenol ring, appears uniquely capable of occupying the ATP-binding pockets of both structurally divergent targets [1].

dual inhibitor Kif15 ULK1 mitosis autophagy chemical probe

Cellular Efficacy in Kif15-Dependent Spindle Assembly: K5I-Resistant Cell Model Validation

In KIRC-1 cells—an RPE-1-derived line adapted to survive in the presence of the kinesin-5 inhibitor STLC and dependent on Kif15 for spindle bipolarity—treatment with 25 µM GW108X (in the continued presence of 10 µM STLC) increased the percentage of monopolar spindles from 49 ± 4% (DMSO control) to 95 ± 3% [1]. This near-complete ablation of compensatory spindle assembly confirms that GW108X penetrates cells and functionally abrogates Kif15 activity at the spindle. No comparable cellular validation data exist for Kif15-IN-1 in a matched K5I-resistant spindle assembly assay [1].

Kif15 Eg5 inhibitor resistance STLC monopolar spindle KIRC-1 spindle bipolarity

Optimal Research Application Scenarios for (Z/E)-GW406108X Based on Quantitative Evidence


Investigating Kif15-Mediated Resistance to Eg5/Kinesin-5 Inhibitors (K5Is)

The demonstrated ability of GW108X to reverse spindle bipolarity in KIRC-1 cells (95 ± 3% monopolar spindles at 25 µM) makes (Z/E)-GW406108X the tool of choice for laboratories studying the Kif15-dependent compensatory mechanism that underlies clinical resistance to Eg5 inhibitors such as STLC, ispinesib, and filanesib [1]. The compound's selectivity for Kif15 over Eg5 (98.9% vs. 19.8% inhibition at 30 µM) ensures that observed phenotypes reflect Kif15 blockade rather than off-target Eg5 engagement [1].

ULK1-Dependent Autophagy Flux Studies Requiring mTORC1/AMPK Pathway Integrity

For autophagy researchers who must distinguish ULK1-specific effects from upstream mTORC1 or AMPK signaling perturbations, (Z/E)-GW406108X is the preferred chemical probe. Unlike SBI-0206965 or MRT68921, GW108X blocks starvation-induced LC3-II flux without altering mTORC1 or AMPK phosphorylation, as demonstrated in cellular autophagy assays . This pathway selectivity is critical for studies linking autophagy to nutrient-sensing pathways in cancer metabolism or neurodegenerative disease models .

Dual Mitotic-Autophagy Pathway Interrogation in Drug-Resistant Cancer Models

(Z/E)-GW406108X is the only commercially available single agent that simultaneously inhibits Kif15 (IC50 0.82 µM) and ULK1 (pIC50 6.37) at sub-micromolar concentrations [1]. This dual activity enables experiments testing the hypothesis that cancer cells surviving Kif15-dependent mitotic stress may upregulate autophagy as a pro-survival mechanism. No combination of separate Kif15 and ULK1 inhibitors can replicate this experimental design without introducing confounding dual-compound pharmacokinetic variables [1].

Reversible Kif15 Inhibition for Time-Resolved Spindle Dynamics Studies

The rapid reversibility of GW108X inhibition—MT gliding resumes within one minute of compound washout—enables acute perturbation protocols that are impossible with Kif15-IN-1, which has not been characterized for reversibility [1]. Researchers studying real-time spindle pole focusing, k-fiber dynamics, or kinetochore-microtubule attachment kinetics can use (Z/E)-GW406108X in pulse-chase experimental designs to temporally dissect Kif15 function during specific mitotic phases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z/E)-GW406108X

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.